molecular formula C17H10ClN3O2 B3010861 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081114-43-3

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B3010861
CAS RN: 1081114-43-3
M. Wt: 323.74
InChI Key: JUSZMCZVAHMCHE-UHFFFAOYSA-N
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Description

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds that have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Characterization

Research on compounds related to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one includes studies on their synthesis, molecular structure, and spectroscopic characterization. For instance, compounds with similar structures have been synthesized and characterized through techniques like FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. These studies aim to understand the compound's molecular structure and electronic properties, which are crucial for its potential applications in various fields, including pharmaceuticals and materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).

Anticancer Potential

There is significant interest in the anticancer potential of quinoline–indole–oxadiazole hybrids, which are considered for their in vitro cytotoxic potential. For example, some derivatives have shown promise in targeting breast adenocarcinoma cells, suggesting that similar compounds like 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one could have applications in cancer drug development (Kamath, Sunil, & Ajees, 2016).

Molecular Spectroscopy and Computational Studies

Studies also involve detailed molecular spectroscopy and computational analyses to predict properties like NLO (Non-Linear Optical) behavior, charge distributions, and electronic interactions. Such research provides insights into the compound's potential for applications in designing materials with specific electronic or optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Potential as Corrosion Inhibitors

Research into similar structures has explored their effectiveness as corrosion inhibitors, suggesting potential industrial applications where these compounds can protect metals against corrosion, thus extending their lifespan and reducing maintenance costs (Saraswat & Yadav, 2020).

Biological Activities

The synthesis and biological evaluation of new derivatives have been a focus area, with studies on their antimicrobial and mosquito larvicidal activities. This research indicates the potential of these compounds in developing new antimicrobial agents or insecticides, contributing to public health and agriculture (Rajanarendar et al., 2010).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZMCZVAHMCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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